molecular formula C7H12N4O B13261662 5-(Aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine

5-(Aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine

Cat. No.: B13261662
M. Wt: 168.20 g/mol
InChI Key: JGCASAFZYSSRPL-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine is a pyrimidine derivative with potential applications in various fields of science and industry. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine typically involves the reaction of appropriate pyrimidine precursors with aminomethyl and methoxymethyl groups under controlled conditions. One common method includes the chlorination of 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid followed by treatment with ammonia in ethanol to yield the desired amine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl or methoxymethyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research into its biological activity could lead to the development of new drugs targeting specific pathways or diseases.

Industry

In industry, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl and methoxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Aminomethyl)pyrimidin-4-amine
  • 2-(Methoxymethyl)pyrimidin-4-amine
  • 4-Amino-2-(methoxymethyl)pyrimidine

Uniqueness

5-(Aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine is unique due to the presence of both aminomethyl and methoxymethyl groups on the pyrimidine ring. This dual substitution pattern enhances its reactivity and potential for diverse chemical transformations compared to similar compounds with only one substituent.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

5-(aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine

InChI

InChI=1S/C7H12N4O/c1-12-4-6-10-3-5(2-8)7(9)11-6/h3H,2,4,8H2,1H3,(H2,9,10,11)

InChI Key

JGCASAFZYSSRPL-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC=C(C(=N1)N)CN

Origin of Product

United States

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